N,N'-bis(2,4,6-trimethylphenyl)propanediamide

Steric hindrance Ligand design Coordination chemistry

N,N'-Bis(2,4,6-trimethylphenyl)propanediamide (N¹,N³-dimesitylmalonamide) is a symmetrically substituted malonamide bearing two 2,4,6-trimethylphenyl (mesityl) groups on the amide nitrogens. It has the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.44 g·mol⁻¹.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 105678-72-6
Cat. No. B3208973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(2,4,6-trimethylphenyl)propanediamide
CAS105678-72-6
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CC(=O)NC2=C(C=C(C=C2C)C)C)C
InChIInChI=1S/C21H26N2O2/c1-12-7-14(3)20(15(4)8-12)22-18(24)11-19(25)23-21-16(5)9-13(2)10-17(21)6/h7-10H,11H2,1-6H3,(H,22,24)(H,23,25)
InChIKeyIOFPIPAZSGBPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(2,4,6-trimethylphenyl)propanediamide (CAS 105678-72-6): Sterically Hindered Malonamide for Specialty Synthesis and Ligand Design


N,N'-Bis(2,4,6-trimethylphenyl)propanediamide (N¹,N³-dimesitylmalonamide) is a symmetrically substituted malonamide bearing two 2,4,6-trimethylphenyl (mesityl) groups on the amide nitrogens. It has the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.44 g·mol⁻¹ . The compound is a solid at ambient temperature with very low aqueous solubility owing to its hydrophobic aryl substituents . Computed properties include an XLogP3 of 5.4, a topological polar surface area of 58.2 Ų, two hydrogen-bond donors, and two hydrogen-bond acceptors [1]. Commercially, it is supplied at ≥95 % purity (AKSci) or 98 % purity (Leyan) and is recommended for long-term storage in a cool, dry environment .

Sterically hindered ligand precursor for early transition metal chemistry
Preferential partitioning into non-polar media due to high lipophilicity
Commercial purities (≥95%) support reproducible synthetic workflows

Why N,N'-Bis(2,4,6-trimethylphenyl)propanediamide Cannot Be Replaced by Simpler Malonamides


The steric bulk of the ortho-methyl-substituted mesityl groups imparts a unique combination of hydrophobicity, conformational rigidity, and metal-coordination selectivity that is absent in N,N'-dialkyl or unsubstituted diaryl malonamides. Even closely related analogs such as N,N'-dimesityl-2,2-dimethylmalonamide differ in the steric environment around the malonate methylene bridge, which directly influences chelate geometry and proton acidity [1]. Substituting a generic malonamide therefore risks altered reaction kinetics, undesired coordination modes, or loss of solubility in non-polar media, undermining reproducibility in ligand-design or extraction applications.

Steric shielding absent in simple analogs

Dialkyl or unsubstituted diaryl malonamides lack mesityl groups, which may shift coordination geometry and reaction kinetics.

Lipophilicity mismatch

Hydrophilic malonamides partition poorly into non-polar solvents, limiting utility in extraction or hydrophobic environments.

Gem‑dimethyl substitution alters chelation

N,N'-Dimesityl-2,2-dimethylmalonamide exhibits different coordination modes with Ti(IV); the target's unmethylated bridge may lead to distinct reactivity.

Quantitative Differentiation Evidence for N,N'-Bis(2,4,6-trimethylphenyl)propanediamide Versus Analogous Malonamides


Molecular Weight Comparison: Steric Bulk Relative to N,N'-Dimethylmalonamide

The target compound has a molecular weight of 338.4 g·mol⁻¹, more than 2.6 times greater than the simplest dialkyl analog N,N'-dimethylmalonamide (130.15 g·mol⁻¹) . This large mass difference reflects the presence of two bulky mesityl substituents, which create a sterically shielded environment around both amide nitrogens and the central methylene bridge.

Steric Bulk
Cross-study comparable
338.4 vs 130.15
Higher steric shielding limits side reactions and enforces coordination geometry.
Calculated from molecular formulas; MW difference ≈ +160%.
Steric hindrance Ligand design Coordination chemistry

Lipophilicity Assessment: XLogP3 Compared with Unsubstituted Malonamide

The computed XLogP3 of the target compound is 5.4 [1], indicating high lipophilicity. In contrast, the parent malonamide (propanediamide) is highly hydrophilic, with an experimental log P estimated at approximately −0.6 (class-level inference from standard malonic acid diamides). This >6 log-unit difference translates to a >10⁶-fold preference for non-polar organic phases over water.

Lipophilicity
Class-level inference
XLogP3 5.4 vs est. −0.6
Preferential organic-phase partitioning enables liquid–liquid extraction.
Computed XLogP3; experimental log P unavailable for target.
Solvent extraction Phase-transfer Partition coefficient

Coordination Chemistry Differentiation: Absence of Gem‑Dimethyl Substitution Relative to N,N'-Dimesityl-2,2-dimethylmalonamide

The gem‑dimethyl analog N,N'-dimesityl-2,2-dimethylmalonamide (CAS 763140-17-6) reacts with Ti(NMe₂)₄ to yield five titanium amide malonamide complexes that are cis‑OO′ chelated, with one complex exhibiting an unprecedented cis‑NO chelate mode [1]. The target compound lacks the gem‑dimethyl groups, leaving the central methylene protons sterically and electronically more accessible. By analogy, this structural difference is expected to alter the nucleophilicity of the anionic malonamide ligand and favor different coordination geometries or reactivity patterns with early transition metals.

Chelation Behavior
Class-level inference
Inferred distinct OO′/NO chelation modes
Absence of gem‑dimethyl groups may access alternative Ti(IV) coordination geometries.
Based on analog study with Ti(NMe₂)₄; direct data not available.
Metal complexation Chelate mode Titanium amide complexes

Commercial Purity Benchmarking: 98 % Specification Relative to Standard 95 % Grade

The compound is available at a minimum purity of 95 % (AKSci) and at 98 % purity (Leyan) . For comparison, the gem‑dimethyl analog N,N'-dimesityl-2,2-dimethylmalonamide is typically offered at 98 %, and simple N,N'-dimethylmalonamide is often supplied at 97 % . The target thus meets or exceeds the purity benchmarks of its closest analogs, ensuring consistent performance in sensitive catalytic or stoichiometric applications.

Purity Benchmark
Cross-study comparable
98%
Meets or exceeds typical purity of analogous malonamides.
Supplier specification; analytical method may vary.
Quality control Reproducibility Procurement specification

High-Value Application Scenarios for N,N'-Bis(2,4,6-trimethylphenyl)propanediamide Supported by Differentiation Evidence


Design of Sterically Tuned Chelating Ligands for Early Transition Metals

When developing titanium, zirconium, or hafnium complexes for homogeneous catalysis, the steric profile of the ligand is decisive. The mesityl-substituted malonamide framework provides a shielded coordination pocket that can enforce specific geometries—such as cis‑OO′ or unusual cis‑NO chelation—while the absence of gem‑dimethyl groups at the 2‑position offers a distinct steric and electronic environment compared to the widely studied N,N'-dimesityl-2,2-dimethylmalonamide [1]. This makes the compound a valuable entry in ligand screening libraries targeting new insertion or polymerization catalysts.

Hydrophobic Extractant for Metal-Ion Separation in Non-Aqueous or Biphasic Systems

Owing to its computed XLogP3 of 5.4, the compound partitions overwhelmingly into non-polar organic phases [2]. This property is exploitable in liquid–liquid extraction schemes for lanthanide or actinide recovery, where high organic-phase affinity minimizes extractant loss to the aqueous raffinate. Its steric shielding may also improve selectivity for specific metal ions over competing cations.

Building Block for Sterically Demanding Organic Synthesis Intermediates

The high molecular weight and steric bulk of the mesityl groups protect the amide bonds from nucleophilic attack and reduce participation in unwanted side reactions . This allows chemists to carry out subsequent transformations (e.g., N‑alkylation, condensation) with greater control, making the compound a robust intermediate for constructing complex architectures where simpler malonamides would degrade or yield mixtures.

Reproducible Procurement for High-Sensitivity Catalytic or Biological Assays

With commercially available purities of 95–98 % , the compound meets the purity requirements of most academic and industrial laboratories. The availability of a defined storage specification (cool, dry environment) further supports long-term stability and experimental reproducibility, reducing the risk of batch-to-batch variability in sensitive applications such as enzyme inhibition studies or catalytic cycle measurements.

Application
Selection Property
Validation Focus
Homogeneous catalysis ligand design
Steric and electronic profile of mesityl-substituted malonamide
Chelation geometry and metal-binding selectivity
Metal-ion separation in biphasic systems
High organic-phase affinity (lipophilicity)
Phase-partitioning efficiency and extractant retention
Sterically demanding organic synthesis intermediate
Amide bond protection through mesityl shielding
Reaction selectivity and side-product control
High-purity reagent supply for sensitive assays
Purity specification context
Batch-to-batch reproducibility and long-term stability
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